REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:3]=1[C:4](O)=[O:5].S(Cl)([Cl:18])=O>CN1CCCC1=O>[Cl:1][C:2]1[CH:10]=[C:9]([N:11]2[CH2:15][CH2:14][CH2:13][CH2:12]2)[CH:8]=[CH:7][C:3]=1[C:4]([Cl:18])=[O:5]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C(=O)O)C=CC(=C1)N1CCCC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CN1C(CCC1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred at room temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
Subsequently, the mixture is concentrated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue is dissolved in toluene (10 ml)
|
Type
|
CONCENTRATION
|
Details
|
further concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)Cl)C=CC(=C1)N1CCCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |